molecular formula C8H8ClNO3 B025548 2-(2-Chloro-6-nitrophenyl)ethanol CAS No. 102493-68-5

2-(2-Chloro-6-nitrophenyl)ethanol

Cat. No.: B025548
CAS No.: 102493-68-5
M. Wt: 201.61 g/mol
InChI Key: FLKQZNFLWOPRFX-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-nitrophenyl)ethanol (CAS 102493-68-5) is a high-value chemical building block with significant utility in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 8 H 8 ClNO 3 and a molecular weight of 201.61 g/mol, is characterized as a yellow to pale yellow solid . Its structural features—a chloro group, a nitro group, and a reactive ethanol side chain on the same aromatic ring—make it a versatile intermediate for constructing more complex molecules. Research Applications and Synthetic Versatility: • Chemical Synthesis Intermediate: This compound is primarily valued as a precursor in multi-step synthesis. The primary alcohol of the ethanol side chain can be readily oxidized to an aldehyde using reagents like Dess-Martin periodinane or to a carboxylic acid with stronger oxidants like potassium dichromate, providing access to (2-chloro-6-nitrophenyl)acetaldehyde or (2-chloro-6-nitrophenyl)acetic acid, respectively . • Functional Group Derivatization: The hydroxyl group serves as a key handle for further functionalization. It can undergo esterification with acyl chlorides or etherification via Williamson ether synthesis, enabling the creation of a diverse library of esters and ethers for structure-activity relationship (SAR) studies . Specifications and Handling: • Purity: Typically supplied at ≥95% purity . • Physical Data: Melting Point: 60-61 °C; Boiling Point: 50 °C at 0.2 Torr; Density: 1.404 g/cm³ . • Storage: To maintain stability, the compound should be stored sealed in dry conditions and under refrigeration (2-8°C) . • Safety: This compound requires careful handling. It carries the warning hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Note: This product is intended for research and development purposes only. It is strictly not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-6-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKQZNFLWOPRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351462
Record name 2-(2-Chloro-6-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102493-68-5
Record name 2-(2-Chloro-6-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Chloro 6 Nitrophenyl Ethanol and Its Functionalized Derivatives

Direct Synthesis Strategies for 2-(2-Chloro-6-nitrophenyl)ethanol

The direct preparation of this compound can be achieved through several established chemical pathways, including conventional routes and more optimized procedures designed for higher efficiency.

Conventional Synthetic Routes

Traditional methods for synthesizing this compound primarily rely on electrophilic aromatic substitution or the transformation of precursors that already contain the substituted phenyl ring.

One common approach is the nitration of 2-chlorophenethyl alcohol . In this electrophilic aromatic substitution reaction, 2-chlorophenethyl alcohol is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The chlorine atom on the ring directs the incoming nitro group primarily to the ortho and para positions relative to itself. Under controlled conditions, the desired 2-chloro-6-nitrophenyl isomer can be obtained.

An alternative strategy involves the chlorination of 6-nitrophenethyl alcohol . This route reverses the order of substituent introduction. Starting with 6-nitrophenethyl alcohol, a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) can be used to introduce the chlorine atom at the 2-position. The nitro group's presence influences the regioselectivity of the chlorination.

A third conventional method is a two-step process that begins with the synthesis of a ketone intermediate, 2-chloro-6-nitroacetophenone . This intermediate can be prepared via a Friedel-Crafts acylation of 2-chloro-6-nitrotoluene (B1664060) using acetyl chloride and a Lewis acid catalyst like aluminum chloride. The subsequent step involves the selective reduction of the ketone's carbonyl group to a hydroxyl group to form the final ethanol (B145695) derivative.

Optimized and High-Yield Preparative Procedures

To improve the efficiency and yield of the synthesis, several optimizations have been reported. For the nitration of 2-chlorophenethyl alcohol, careful temperature control is crucial. Maintaining the reaction temperature below 10°C helps to minimize side reactions, particularly the oxidation of the ethanol side chain. Furthermore, the slow and controlled addition of the nitrating agent has been shown to improve the yield of this compound to a reported 60–70%.

The synthesis of the key intermediate, 2-chloro-6-nitroacetophenone, has been optimized to achieve high yields. A patented procedure describes its preparation via the Friedel-Crafts acylation of 2-chloro-6-nitrotoluene, which reports yields in the range of 85–90%. The subsequent reduction of this ketone to the target alcohol can be achieved using various reducing agents. While sodium borohydride (B1222165) (NaBH₄) is a common choice for reducing ketones, more selective methods like catalytic hydrogenation using a Raney nickel catalyst under hydrogen pressure can be employed to reduce the ketone while preserving the nitro and chloro groups.

MethodStarting MaterialReagentsKey ConditionsReported Yield
Optimized Nitration 2-Chlorophenethyl alcoholHNO₃, H₂SO₄Temperature <10°C, slow addition60-70%
Intermediate Synthesis 2-Chloro-6-nitrotolueneAcetyl chloride, AlCl₃Solvent: Diisopropyl ether, Temp: 40–50°C85-90% (for acetophenone)
Intermediate Reduction 2-Chloro-6-nitroacetophenoneRaney Nickel, H₂High pressure (3–5 atm)-

Synthesis of Analogues and Derivatives Bearing the 2-Chloro-6-nitrophenyl Moiety

The this compound molecule serves as a versatile building block for the synthesis of various analogues and derivatives. The primary site for functionalization is the hydroxyl group of the ethanol side chain.

Functionalization at the Ethanol Side Chain

The hydroxyl group can undergo a variety of reactions, including esterification, etherification, and oxidation, to yield a diverse range of functionalized derivatives.

Esterification: The hydroxyl group of this compound can be converted into an ester. A standard method for this transformation is the reaction with an acyl chloride in an addition-elimination reaction. libretexts.orgchemguide.co.uk For instance, reacting the alcohol with an acyl chloride like ethanoyl chloride would yield the corresponding ester, 2-(2-chloro-6-nitrophenyl)ethyl acetate (B1210297). These reactions are typically vigorous and proceed readily at room temperature, often producing hydrogen chloride as a byproduct. libretexts.orglibretexts.org This method is generally irreversible, which allows for high conversion to the ester product. libretexts.org

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This two-step process first involves the deprotonation of the alcohol's hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. masterorganicchemistry.com This alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the corresponding ether. masterorganicchemistry.com For example, converting the alcohol to its sodium salt followed by reaction with methyl iodide would produce 1-chloro-2-(2-methoxyethyl)-3-nitrobenzene.

The primary alcohol of the ethanol side chain in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Oxidation to Aldehyde: To achieve partial oxidation to the corresponding aldehyde, 2-(2-chloro-6-nitrophenyl)acetaldehyde, milder oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this transformation as they can oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. libretexts.org Another strategy involves using a stronger oxidant like acidified potassium dichromate(VI) but immediately distilling the volatile aldehyde from the reaction mixture as it forms to prevent further oxidation. chemguide.co.uk

Oxidation to Carboxylic Acid: For full oxidation to the carboxylic acid, (2-chloro-6-nitrophenyl)acetic acid, stronger oxidizing conditions are necessary. libretexts.org This typically involves heating the alcohol under reflux with an excess of a strong oxidizing agent, such as potassium dichromate(VI) or chromium trioxide in aqueous sulfuric acid (Jones reagent). chemguide.co.uklibretexts.orglibretexts.org The reflux conditions ensure that any initially formed aldehyde remains in the reaction vessel to undergo the second stage of oxidation to the final carboxylic acid product. libretexts.org

Desired ProductProduct ClassRequired ReagentsTypical Conditions
2-(2-Chloro-6-nitrophenyl)acetaldehydeAldehydePyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Milder conditions, anhydrous solvent libretexts.org
(2-Chloro-6-nitrophenyl)acetic acidCarboxylic AcidPotassium dichromate(VI) (K₂Cr₂O₇) and H₂SO₄Excess oxidant, heat under reflux chemguide.co.uklibretexts.org
2-(2-Chloro-6-nitrophenyl)ethyl esterEsterAcyl chloride (e.g., R-COCl)Room temperature libretexts.orglibretexts.org
2-(2-Chloro-6-nitrophenyl)ethyl etherEther1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., R-X)Williamson Ether Synthesis masterorganicchemistry.com
Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a primary alcohol, and its reactivity is characteristic of this functional group. Direct nucleophilic substitution of the hydroxyl group is unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). libretexts.orgmsu.edu To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

Two primary strategies are employed for this activation:

Protonation in Strong Acid: In the presence of strong hydrogen halide acids (HBr, HCl), the alcohol's oxygen atom is protonated to form an oxonium ion (-OH₂⁺). This creates a neutral water molecule as the leaving group, which is significantly more stable than the hydroxide ion. libretexts.orglibretexts.org The subsequent nucleophilic attack by the halide ion (e.g., Br⁻) proceeds via an S_N_2 mechanism for a primary alcohol like this compound. youtube.com

Conversion to Sulfonate Esters: A widely used method involves converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). youtube.com This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. youtube.com The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in S_N_2 reactions. libretexts.org This two-step procedure allows for the introduction of nucleophiles that are incompatible with strongly acidic conditions.

These methods enable the synthesis of various derivatives where the hydroxyl moiety is replaced by other functional groups.

Table 1: Representative Nucleophilic Substitution Reactions of Primary Alcohols

Reaction TypeReagentLeaving GroupTypical MechanismProduct
Conversion to Alkyl HalideHBr or HCl (conc.)H₂OS_N_22-(2-Chloro-6-nitrophenyl)ethyl bromide/chloride
Conversion to Alkyl HalideSOCl₂ (Thionyl chloride)SO₂ + Cl⁻S_N_22-(2-Chloro-6-nitrophenyl)ethyl chloride
Conversion to Alkyl HalidePBr₃ (Phosphorus tribromide)HOPBr₂S_N_22-(2-Chloro-6-nitrophenyl)ethyl bromide
Conversion to Sulfonate EsterTsCl (Tosyl chloride) / PyridineCl⁻-2-(2-Chloro-6-nitrophenyl)ethyl tosylate
Substitution of TosylateNaCN (Sodium cyanide)TsO⁻S_N_23-(2-Chloro-6-nitrophenyl)propanenitrile

Modifications of the Nitrophenyl Substituent

Reduction of the Nitro Group to Amino or Other Nitrogenous Functionalities

The reduction of the aromatic nitro group in this compound to an amino group is a key transformation, yielding 2-(2-Amino-6-chlorophenyl)ethanol (B25841). sigmaaldrich.comcymitquimica.com This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly electron-withdrawing substituent into a strongly electron-donating one. Several methods are effective for this reduction, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method. Raney Nickel is a particularly effective catalyst for this transformation and can be used with hydrogen gas. google.com A patent describes the reduction of 2-(o-nitrophenyl)ethanol using Raney Nickel in the presence of an alkali metal hydroxide, achieving a quantitative conversion and high yield of 2-(o-aminophenyl)ethanol. google.com Palladium on carbon (Pd/C) is also widely used, though care must be taken as it can sometimes promote dehalogenation. google.com

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and robust method for nitro group reduction. google.com The Bechamp reduction, using iron filings and HCl, is a common example.

The resulting 2-(2-amino-6-chlorophenyl)ethanol is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Table 2: Conditions for the Reduction of 2-(o-Nitrophenyl)ethanol Analogues

Reagent/CatalystSolvent/ConditionsYield of AmineReference
Raney Nickel, H₂, NaOHMethanol, 40°C, 10 kg/cm²98.9%US4937382A google.com
Raney Nickel, H₂, KOHMethanol, 40°C, 10 kg/cm²93.5%US4937382A google.com
Fe / HClAqueous/AlcoholicGood to highGeneral method google.com
Hydrazine (B178648) Hydrate, FeCl₃, Activated CarbonAqueous NaOH, 90-120°CHighCN103130657A google.com
Ring-Nitration Studies and Regioselectivity

Further nitration of this compound introduces a second nitro group onto the aromatic ring. The position of this electrophilic aromatic substitution is dictated by the directing effects of the three existing substituents: the chloro group, the nitro group, and the 2-hydroxyethyl group.

-Cl (Chloro group): Deactivating, but ortho-, para-directing. youtube.com

-NO₂ (Nitro group): Strongly deactivating and meta-directing. libretexts.org

-CH₂CH₂OH (2-hydroxyethyl group): A simple alkyl group, which is weakly activating and ortho-, para-directing.

In the starting compound, the positions ortho to the chloro group are C1 (point of attachment) and C3. The para position is C4. The position meta to the nitro group (at C6) is C4. The positions ortho to the ethyl group (at C1) are C2 and C6, which are already substituted. The para position is C4. Therefore, all three groups direct towards the C4 position. The C3 and C5 positions are also possibilities due to the influence of the chloro and nitro groups, respectively. However, the concerted directing effect towards C4 makes it the most probable site for a second nitration.

Studies on the nitration of similarly substituted compounds, such as 1-chloro-4-nitrobenzene, show that the reaction proceeds to give 1-chloro-2,4-dinitrobenzene (B32670) quantitatively under standard nitrating conditions (HNO₃/H₂SO₄). rsc.org This suggests that further nitration of this compound is feasible and would likely yield 2-(2-Chloro-4,6-dinitrophenyl)ethanol as the major product. The reaction, however, requires harsh conditions due to the strong deactivating effect of the existing nitro and chloro groups.

Derivatization and Functionalization of the Chloro Substituent

The chlorine atom on the aromatic ring is a key site for modification, particularly through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The presence of the ortho-nitro group significantly activates the chloro-substituent towards nucleophilic attack. libretexts.org

Halogen Exchange Reactions

Replacing the chlorine atom with another halogen, such as fluorine, is a possible transformation. While aryl chlorides are generally less reactive than aryl bromides or iodides in many reactions, the activation provided by the ortho-nitro group facilitates nucleophilic aromatic substitution (S_N_Ar). This pathway allows for the displacement of the chloride by other halides. For instance, reaction with a fluoride (B91410) source like potassium fluoride (KF) under appropriate conditions (high temperatures, aprotic polar solvent) could potentially yield the corresponding 2-(2-Fluoro-6-nitrophenyl)ethanol. This type of reaction, often called a Halex (halogen exchange) reaction, is industrially significant.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position. nih.gov Aryl chlorides are challenging substrates compared to bromides or iodides, but advances in ligand design have enabled their efficient use. nih.gov The electron-deficient nature of the 2-chloro-6-nitrophenyl ring can be advantageous, facilitating the initial oxidative addition step in the catalytic cycle. youtube.com

Various cross-coupling reactions can be envisioned:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (Ar-B(OH)₂) in the presence of a palladium catalyst and a base to form a C-C bond, yielding a biaryl structure.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines (R₂NH) to form a C-N bond, producing N-aryl derivatives. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form a C-C bond, yielding an arylethyne derivative.

Heck Coupling: Reaction with an alkene to form a C-C bond, yielding a substituted styrene (B11656) derivative.

These reactions provide access to a vast array of complex derivatives from the this compound scaffold.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst/LigandPotential Product Class
Suzuki-MiyauraArylboronic acidC(sp²)-C(sp²)Pd(OAc)₂, SPhos, XPhosSubstituted 2-(biphenyl-yl)ethanols
Buchwald-HartwigAmine (R₂NH)C(sp²)-NPd₂(dba)₃, BINAP, BrettPhos2-(2-(Dialkylamino)-6-nitrophenyl)ethanols
SonogashiraTerminal alkyneC(sp²)-C(sp)Pd(PPh₃)₂Cl₂, CuI2-(2-(Alkynyl)-6-nitrophenyl)ethanols
HeckAlkeneC(sp²)-C(sp²)Pd(OAc)₂2-(2-Nitro-6-vinylphenyl)ethanols

Table of Mentioned Compounds

Compound Name
This compound
2-(2-Amino-6-chlorophenyl)ethanol
2-(o-Nitrophenyl)ethanol
2-(o-Aminophenyl)ethanol
2-(2-Chloro-6-nitrophenyl)ethyl bromide
2-(2-Chloro-6-nitrophenyl)ethyl chloride
2-(2-Chloro-6-nitrophenyl)ethyl tosylate
3-(2-Chloro-6-nitrophenyl)propanenitrile
2-(2-Chloro-4,6-dinitrophenyl)ethanol
1-Chloro-4-nitrobenzene
1-Chloro-2,4-dinitrobenzene
2-(2-Fluoro-6-nitrophenyl)ethanol
Potassium fluoride
Tosyl chloride
Mesyl chloride
Pyridine
Hydrogen bromide
Hydrochloric acid
Thionyl chloride
Phosphorus tribromide
Sodium cyanide
Raney Nickel
Palladium on carbon
Iron
Tin
Zinc
Nitric acid
Sulfuric acid
Sodium hydroxide
Potassium hydroxide
Arylboronic acid
BrettPhos
SPhos
XPhos
BINAP
Palladium(II) acetate (Pd(OAc)₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Heterocyclic Ring Annulation and Fusion Strategies

The strategic functionalization of the this compound core structure through the formation of fused or appended heterocyclic rings is a key area in medicinal chemistry. These synthetic modifications are designed to introduce novel pharmacophores by building upon the existing phenyl ethanol framework. The chloro and nitro groups on the aromatic ring, combined with the hydroxyl functionality of the ethanol side chain, offer multiple reactive sites for cyclization and fusion reactions, enabling the creation of a wide range of complex molecular architectures.

The construction of thiadiazole rings, specifically the 1,3,4-thiadiazole (B1197879) isomer, onto the this compound scaffold is a multi-step process. A general and widely used method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. connectjournals.com This process typically starts with the acylation of a thiosemicarbazide (B42300), followed by dehydration using reagents like sulfuric acid or polyphosphoric acid. nih.gov

Another common pathway begins with the reaction between an acylhydrazide and a sulfur-containing reagent such as carbon disulfide or an isothiocyanate. sbq.org.br This initially forms a thiosemicarbazide or dithiocarbazide intermediate, which then undergoes cyclization to yield the thiadiazole ring. sbq.org.br In the context of this compound, the synthesis would first require converting the alcohol to a carboxylic acid or a related derivative. This derivative would then be reacted with hydrazine to form the corresponding acylhydrazide, setting the stage for cyclization with a suitable sulfur source to furnish the target thiadiazole derivative.

Thiazolidin-4-ones are a significant class of heterocyclic compounds synthesized through the reaction of a Schiff base with a compound containing a thiol group, most commonly thioglycolic acid. ijrrr.comresearchgate.net The synthesis of thiazolidinone derivatives from this compound would necessitate an initial oxidation of the primary alcohol to its corresponding aldehyde, 2-(2-chloro-6-nitrophenyl)acetaldehyde.

This aldehyde can then undergo condensation with a primary amine to form a Schiff base (imine). The subsequent cyclocondensation of this imine with thioglycolic acid, often under reflux in a suitable solvent, yields the thiazolidinone ring. ijrrr.com The presence of the 2-chloro-6-nitrophenyl moiety on the resulting thiazolidinone structure is anticipated to influence its biological activity. A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized via the Knoevenagel condensation, highlighting the utility of chloro-substituted phenyl aldehydes in creating complex thiazolidinones. nih.gov

Benzimidazoles are a vital heterocyclic system in drug discovery. A predominant synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. thaiscience.info This reaction can be catalyzed by various reagents, including cobalt (II) acetylacetone (B45752) or sodium metabisulfite, and can also be facilitated by microwave irradiation to reduce reaction times and improve yields. thaiscience.infonih.gov

To prepare a benzimidazole (B57391) analogue from this compound, the alcohol would first need to be oxidized to the corresponding aldehyde, 2-(2-chloro-6-nitrophenyl)acetaldehyde. This aldehyde could then be condensed with a substituted o-phenylenediamine. A plausible mechanism involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic benzimidazole ring. thaiscience.info An alternative, one-pot reductive cyclocondensation of a 2-nitroaniline (B44862) with an aldehyde using a system like Zn/NaHSO3 in water also presents a viable green chemistry approach. pcbiochemres.com

Schiff bases and hydrazones are crucial intermediates in organic synthesis and often possess biological activity themselves. nih.govacs.org Their formation from this compound requires the initial oxidation of the alcohol to 2-(2-chloro-6-nitrophenyl)acetaldehyde.

The resulting aldehyde serves as the carbonyl component for condensation reactions.

Schiff Bases: Reaction of the aldehyde with primary amines, often in an acidic medium, yields the corresponding Schiff bases (imines). nih.govresearchgate.net

Hydrazones: Condensation of the aldehyde with hydrazine or its derivatives (e.g., 4-nitrophenyl hydrazine) leads to the formation of hydrazones. discoveryjournals.org These reactions can be performed efficiently under solvent-free conditions at room temperature. discoveryjournals.org

These derivatives are not only final products but also versatile precursors for synthesizing other heterocyclic systems, such as the thiazolidinones mentioned earlier. ijrrr.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The adoption of green chemistry principles is paramount in modern organic synthesis to enhance efficiency and minimize environmental impact. This involves using alternative energy sources, greener solvents, and catalyst-free or recyclable catalyst systems.

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatic reductions in reaction times (from hours to minutes), increased reaction yields, and often higher product purity. nih.govnih.gov

This technology can be applied to multiple steps in the synthesis of this compound derivatives. For instance, the condensation reactions required for forming heterocyclic rings like benzimidazoles and the multi-component reactions for creating complex structures like thiazolidinones can be significantly accelerated. nih.govmdpi.com Researchers have successfully used microwave irradiation for the N-alkylation of benzimidazoles and in various multi-component reactions to build complex heterocyclic systems, demonstrating its efficiency. nih.govbeilstein-journals.org In many cases, microwave-assisted protocols also allow for solvent-free conditions, further enhancing the green credentials of the synthesis. nih.govsciensage.info

Solvent-Free Reaction Conditions

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, leading to the exploration of solvent-free reaction conditions. These "green chemistry" approaches aim to reduce or eliminate the use of volatile and often hazardous organic solvents.

Solvent-free synthesis has been successfully applied to produce various organic compounds, including derivatives of nicotinic acid and nitrophenyl hydrazones. nih.govresearchgate.net These methods are often characterized by being simple, efficient, and producing high yields in shorter reaction times compared to conventional solvent-based methods. nih.govresearchgate.net For instance, the synthesis of 2-(arylamino)nicotinic acids has been achieved under solvent- and catalyst-free conditions, offering a greener alternative to traditional methods that often require harsh reagents and solvents like DMF or xylene. nih.gov

While specific research detailing a solvent-free synthesis for this compound is not extensively documented in the provided results, the principles of solvent-free synthesis of similar aromatic compounds suggest its potential applicability. For example, the hydrogenation of 2-chloro-6-nitrotoluene has been successfully carried out in a solvent-free condition using a palladium on carbon catalyst. researchgate.net This indicates that the reduction of a nitro-containing aromatic compound can be achieved without a solvent, a key step in one of the potential synthetic routes for this compound.

The table below summarizes findings from related solvent-free syntheses, highlighting the potential for applying these principles to the target compound.

ProductReactantsConditionsYieldReference
2-(arylamino)nicotinic acids2-chloronicotinic acid, primary aromatic aminesCatalyst- and solvent-free, 15–120 minGood to excellent nih.gov
p-nitrophenyl hydrazonesp-nitrophenyl hydrazine, aromatic aldehydesMechanochemical, catalyst-freeModerate to high researchgate.net
3-chloro-2-methylaniline (B42847)2-chloro-6-nitrotoluenePd/C catalyst, H2 pressure, 353 KHigh selectivity researchgate.net

Catalyst Development for Enhanced Selectivity and Yield

For the reduction of nitroarenes, a key step in many synthetic routes, various catalytic systems have been investigated. Iron(III) catalysts, for example, have shown high chemoselectivity in the reduction of nitro groups using silanes as the reducing agent. rsc.orgrsc.org These earth-abundant metal catalysts offer an efficient and operationally simple method for this transformation. rsc.org

In the context of halogenated nitroaromatic compounds, the challenge lies in selectively reducing the nitro group without causing dehalogenation. Palladium-based catalysts, particularly palladium on carbon (Pd/C), have been effectively used for the hydrogenation of compounds like 2-chloro-6-nitrotoluene. researchgate.net Studies have shown that under optimized conditions, these catalysts can achieve high selectivity towards the desired amino product with minimal hydrodehalogenation. researchgate.net The development of catalysts for the selective reduction of the nitro group is an active area of research, with a focus on improving catalyst performance and reusability. nih.gov

The following table details various catalysts and their applications in reactions relevant to the synthesis of this compound.

CatalystReactionKey FindingsReference
Amine-bis(phenolate) iron(III)Chemoselective nitro reductionHighly chemoselective using triethoxysilane (B36694) as a reducing agent. rsc.org rsc.org
Palladium on Carbon (Pd/C)Hydrogenation of 2-chloro-6-nitrotolueneHigh selectivity to 3-chloro-2-methylaniline under solvent-free conditions. researchgate.net researchgate.net
Silica-supported gold nanoparticlesReduction of 2-nitroanilineFrequently reported for the reduction of nitroaromatics in aqueous medium. nih.gov nih.gov
Metallic antimony, tin, or their oxides/halidesChlorination of o-nitrotolueneCan improve the proportion of 6-chloro-2-nitrotoluene isomer. google.com google.com

Advanced Spectroscopic and Crystallographic Elucidation of 2 2 Chloro 6 Nitrophenyl Ethanol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlations, the precise arrangement of atoms in 2-(2-chloro-6-nitrophenyl)ethanol can be established.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic and the aliphatic ethanol (B145695) side-chain protons. The aromatic region would feature signals for the three protons on the substituted phenyl ring. Their chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups, typically causing them to appear downfield. The splitting pattern would likely be complex, presenting as a series of doublets and triplets reflecting their coupling with adjacent protons.

The ethanol side chain (-CH₂CH₂OH) would produce two signals, corresponding to the two methylene (B1212753) groups. The protons of the methylene group adjacent to the aromatic ring (Ar-CH₂) would appear as a triplet, coupling with the neighboring methylene group. The methylene protons attached to the hydroxyl group (-CH₂OH) would also appear as a triplet. The hydroxyl proton (-OH) itself typically appears as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic H (3 protons)7.5 - 8.2Multiplet (dd, t)
Ar-CH₂-~3.2 - 3.5Triplet (t)
-CH₂OH~3.8 - 4.1Triplet (t)
-OHVariable (e.g., 1.5 - 3.0)Broad Singlet (s)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of eight distinct carbon signals are anticipated, corresponding to the six carbons of the aromatic ring and the two carbons of the ethanol side chain. The carbons directly attached to the electron-withdrawing chloro (C-Cl) and nitro (C-NO₂) groups are expected to be significantly deshielded and appear at higher chemical shifts. The remaining four aromatic carbons will resonate in the typical aromatic region. The two aliphatic carbons of the ethanol group will appear upfield.

Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic C-NO₂~148 - 152
Aromatic C-Cl~133 - 137
Aromatic C-CH₂~135 - 140
Aromatic CH (3 carbons)~124 - 132
-CH₂OH~60 - 65
Ar-CH₂-~35 - 40

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks between the protons of the adjacent methylene groups in the ethanol chain (Ar-CH₂-CH₂OH), confirming their connectivity. It would also show correlations between adjacent aromatic protons, aiding in the assignment of the substitution pattern on the phenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms they are directly bonded to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include those from the Ar-CH₂ protons to the aromatic carbons C1, C2, and C6, and from the aromatic protons to neighboring carbons, which solidifies the attachment and position of the ethanol side chain on the aromatic ring. youtube.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the high-frequency region signifies the O-H stretch of the alcohol. Strong absorptions in the mid-frequency range are indicative of the nitro group.

Characteristic IR Absorption Bands

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)
O-H StretchAlcohol (-OH)~3500 - 3200 (broad)
C-H StretchAromatic~3100 - 3000
C-H StretchAliphatic (-CH₂)~2960 - 2850
N-O Asymmetric StretchNitro (-NO₂)~1550 - 1510 (strong)
C=C StretchAromatic Ring~1600, ~1475
N-O Symmetric StretchNitro (-NO₂)~1360 - 1330 (strong)
C-O StretchAlcohol (-CH₂OH)~1075 - 1030
C-Cl StretchAryl Halide (-Cl)~800 - 740

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the structural fragments of a compound. For this compound (C₈H₈ClNO₃), the molecular weight is 201.61 g/mol . cookechem.com In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern offers further structural proof. Common fragmentation pathways would involve the loss of small, stable molecules or radicals from the parent ion.

Expected Mass Spectrometry Fragments

m/z ValueProposed Fragment IdentityDescription
201/203[C₈H₈ClNO₃]⁺Molecular Ion (M⁺/M⁺+2)
170/172[M - CH₂OH]⁺Loss of the hydroxymethyl radical
155/157[M - NO₂]⁺Loss of the nitro group
166[M - Cl]⁺Loss of the chlorine radical

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, with the molecular formula C₈H₈ClNO₃, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).

The precise measurement provided by HRMS allows for the unequivocal confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical Isotopic Mass Data for this compound

Molecular Formula Isotope Composition Theoretical Exact Mass (Da)
C₈H₈³⁵ClNO₃ ¹²C₈¹H₈³⁵Cl¹⁴N¹⁶O₃ 201.01927

This table presents the calculated exact masses for the two most abundant isotopic forms of the molecule, arising from the natural abundance of ³⁵Cl and ³⁷Cl.

In addition to the molecular ion, HRMS analysis reveals characteristic fragmentation patterns. While specific experimental HRMS data for this compound is not widely published, fragmentation can be predicted based on its structure. Common fragmentation pathways in electron ionization (EI) would involve the loss of the substituents from the aromatic ring. Key predicted fragments include the loss of the chlorine atom ([M-Cl]⁺) and the loss of the nitro group ([M-NO₂]⁺), which are characteristic cleavage patterns for nitroaromatic compounds.

LC-MS and GC-MS Applications in Purity Assessment and Identification

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used for separating, identifying, and quantifying individual components within a mixture, making them indispensable for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The retention time, the time it takes for the compound to elute from the column, serves as a primary identifier. For related compounds like 2-chloro-6-nitrotoluene (B1664060), established Kovats retention indices are used for identification, and a similar approach would be applied here. nih.gov Following separation, the eluted compound is ionized (typically by electron impact), and the resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for definitive identification and confirmation of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for less volatile or thermally liable compounds. Separation is achieved in the liquid phase, typically using a reversed-phase column (e.g., C18). nih.gov The composition of the mobile phase (e.g., acetonitrile (B52724) and water) is optimized to achieve effective separation of the target compound from any impurities or starting materials. sielc.com After elution, the analyte is ionized using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which often keep the molecular ion intact. This allows for the sensitive detection of the parent compound and any related impurities, making LC-MS a critical tool for routine quality control and stability testing. nih.gov

Table 2: Chromatographic Methods for Purity Assessment

Technique Principle of Separation Typical Stationary Phase Detection Application
GC-MS Volatility and polarity Phenyl-methyl polysiloxane Mass Spectrometry Identification of volatile impurities and confirmation of compound identity via fragmentation patterns.

| LC-MS | Polarity | C18 (Reversed-Phase) | Mass Spectrometry | Quantification of non-volatile impurities and purity analysis in solution. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The structure of this compound contains two primary chromophores: the substituted benzene (B151609) ring and the nitro group (-NO₂).

The aromatic ring gives rise to intense absorptions in the UV region, typically below 280 nm. These are due to π → π* transitions, where an electron is excited from a bonding (π) to an anti-bonding (π*) molecular orbital. The presence of substituents (Cl, NO₂, and the ethanol group) on the ring modifies the energy levels of these orbitals and can shift the absorption maxima (λ_max).

The nitro group itself exhibits a weak absorption at longer wavelengths, often above 300 nm. This is attributed to an n → π* transition, where a non-bonding electron from one of the oxygen atoms is promoted to an anti-bonding π* orbital. The electron-withdrawing nature of the nitro group significantly influences the electronic structure of the entire molecule. nih.gov The use of UV detectors set at 254 nm in HPLC analysis confirms that the compound has significant absorbance in this region of the UV spectrum.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation

While a specific, publicly available crystal structure for this compound has not been identified in the surveyed literature, the principles of single-crystal X-ray diffraction (SC-XRD) and data from analogous structures allow for a detailed prediction of its solid-state conformation. SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and torsional angles.

The solid-state packing of this compound would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The most significant directional interaction is expected to be hydrogen bonding involving the hydroxyl group (-OH) of the ethanol side chain. This group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom), likely forming chains or dimeric motifs with neighboring molecules.

C-H···O Interactions: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the nitro group on an adjacent molecule are also highly probable. Such interactions are commonly observed in the crystal packing of nitrobenzene (B124822) derivatives. rsc.org

π-π Stacking: The presence of the electron-deficient aromatic ring, influenced by the strong electron-withdrawing nitro group, facilitates π-π stacking interactions. rsc.orgresearchgate.net These interactions, where aromatic rings pack in an offset, face-to-face arrangement, are a primary motif in the crystals of many nitro-substituted benzenes and contribute significantly to crystal stability. researchgate.net

Dihedral angles are critical for defining the molecule's three-dimensional shape. In the case of this compound, two key dihedral angles would be of primary interest.

Nitro Group Torsion: This is the angle between the plane of the nitro group and the plane of the benzene ring. In many substituted nitrobenzenes, steric hindrance from adjacent substituents and packing forces in the crystal cause the nitro group to twist out of the plane of the ring. Studies on related para-substituted nitrobenzenes show a mean twist angle of approximately 7.3 degrees. mdpi.comresearchgate.net Given the ortho-substitution pattern in this compound, a similar or potentially larger deviation from planarity is expected due to steric repulsion between the chloro, nitro, and ethanol groups.

Ethanol Chain Conformation: The conformation of the -CH₂CH₂OH side chain relative to the aromatic ring is defined by the C(ring)-C-C-O dihedral angle. This angle will likely adopt a staggered conformation to minimize steric strain, positioning the terminal -OH group to optimize its participation in the hydrogen-bonding network.

Table 3: Predicted Conformational and Interaction Parameters

Structural Feature Predicted Parameter Rationale
Primary Intermolecular Interaction O-H···O Hydrogen Bonding Presence of the hydroxyl group on the ethanol moiety.
Secondary Interactions π-π Stacking, C-H···O bonds Electron-deficient nitro-aromatic system and available acceptors.
Nitro Group Dihedral Angle Non-planar (Twisted > 5°) Steric hindrance from ortho substituents and crystal packing forces. mdpi.comresearchgate.net

| Ethanol Chain Conformation | Staggered | Minimization of torsional strain. |

Theoretical and Computational Investigations of 2 2 Chloro 6 Nitrophenyl Ethanol

Density Functional Theory (DFT) Based Computational Studies

No published data is available.

Geometry Optimization and Conformational Analysis

No published data is available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

No published data is available.

Electronic Structure Calculations (e.g., Total Dipole Moment, Polarizability, Hyperpolarizability)

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping

No published data is available.

Mulliken Population Analysis (MPA) and Charge Distribution

No published data is available.

Applications of 2 2 Chloro 6 Nitrophenyl Ethanol and Its Derivatives in Advanced Materials and Catalysis

Role as Versatile Building Blocks in Complex Organic Synthesis

2-(2-Chloro-6-nitrophenyl)ethanol serves as a foundational element for creating more intricate organic structures. Its functional groups provide reactive sites for building molecular complexity, rendering it a significant asset in synthetic organic chemistry.

The structural framework of this compound is conducive to the formation of heterocyclic compounds, which are integral to many areas of chemical science. The nitro group can be chemically reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, the reduced derivative, 2-(2-amino-6-chlorophenyl)ethanol (B25841), is a potential precursor for synthesizing bioactive molecules and dyes through processes like diazotization.

While direct synthesis of heterocycles from this compound is a plausible synthetic route, the broader class of nitrophenyl compounds is widely used in creating diverse heterocyclic systems. nih.govrsc.org For example, nitrophenyl derivatives are used in the regioselective cyclocondensation reactions to produce complex structures like 5,6,7,8-tetrahydroisoquinolines. nih.gov These reactions often involve the inherent reactivity of the nitro-substituted ring to guide the formation of the heterocyclic core. nih.gov The flexibility of the nitro group in chemical transformations has broadened the utility of nitro-containing compounds in the synthesis of three- to five-membered O, N, and S-heterocycles. rsc.org

Table 1: Examples of Heterocyclic Systems Derived from Nitrophenyl Precursors

Precursor TypeHeterocyclic SystemSynthetic MethodRef
Nitrophenyl-substituted cyclohexanones5,6,7,8-TetrahydroisoquinolinesCyclocondensation with cyanothioacetamide nih.gov
General NitroalkenesVarious O, N, S-HeterocyclesMichael addition, cycloaddition, cascade reactions rsc.org

This table illustrates the general use of nitrophenyl compounds in synthesizing heterocyclic structures, a strategy applicable to derivatives of this compound.

The chemical scaffold provided by this compound and its derivatives is of significant interest in medicinal chemistry for the development of new therapeutic agents. Preliminary research has suggested that compounds with similar structures may possess antimicrobial and anticancer properties. The core structure can be modified to interact with biological targets like enzymes and receptors.

A notable example is the use of related nitrophenyl structures in creating molecules with potential anticancer activity. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which are hybrid molecules, have been synthesized and evaluated for their anticancer effects. nih.gov In these compounds, the 2-chloro-3-(4-nitrophenyl)propenylidene moiety was found to be crucial for their cytotoxic activity against various cancer cell lines. nih.gov This highlights the importance of the substituted nitrophenyl group in designing pharmacologically active agents.

Furthermore, complex heterocyclic compounds derived from nitrophenyl precursors, such as certain 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives, have been evaluated for their anticancer and antioxidant properties. nih.gov The synthesis of such molecules often leverages the unique reactivity of the nitrophenyl group to construct the desired scaffold.

Table 2: Pharmacologically Relevant Compounds Derived from Nitrophenyl-Containing Scaffolds

Compound ClassTarget ActivityKey Structural MoietyRef
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesAnticancer2-chloro-3-(4-nitrophenyl)propenylidene nih.gov
5,6,7,8-TetrahydroisoquinolinesAnticancer, AntioxidantNitrophenyl group nih.gov
Pyrrolo[2,3-b]pyridine derivativesB-raf mediated diseases5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine google.com

This table showcases examples where nitrophenyl-containing fragments are integral to the structure of pharmacologically evaluated compounds.

Contributions to Materials Science Research

The unique electronic and structural properties of this compound and its derivatives make them candidates for incorporation into advanced materials.

The presence of both electron-withdrawing (nitro, chloro) and potentially reactive (hydroxyl) groups suggests that this compound could be used in the production of dyes and pigments. The chromophoric nature of the nitroaromatic system is a key feature in this regard. By modifying the ethanol (B145695) side chain, this molecule could be incorporated into larger polymeric structures, potentially imparting specific optical or electronic properties to the resulting material. While specific research on functional materials derived directly from this compound is not extensively documented in the provided search results, the fundamental properties of the molecule align with the requirements for building blocks in this field.

Exploration of Biological Activities of 2 2 Chloro 6 Nitrophenyl Ethanol Derivatives in Pre Clinical Research

In Vitro Antimicrobial Efficacy Studies

No specific data from in vitro antimicrobial efficacy studies on derivatives of 2-(2-Chloro-6-nitrophenyl)ethanol were identified in the reviewed literature.

There are no available research findings detailing the antibacterial activity of this compound derivatives against specific Gram-positive and Gram-negative bacterial strains.

No studies reporting the antifungal activity of derivatives of this compound against fungal pathogens were found.

Assessments of the antiprotozoal and antiviral activities of this compound derivatives have not been reported in the available scientific literature.

There is no available data from investigations into the antimycobacterial activity of derivatives of this compound.

Anticonvulsant Activity Research in Pre-clinical Models

No preclinical research data on the anticonvulsant activity of derivatives of this compound could be located.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The primary application of 2-(2-Chloro-6-nitrophenyl)ethanol lies in its use as a photolabile protecting group (PPG), a molecular tool that can be removed with light to unmask a functional group. This property is particularly valuable in the synthesis of complex molecules like oligonucleotides and peptides, as well as in the fabrication of DNA microarrays. Future research in synthetic methodologies is likely to focus on enhancing the efficiency and versatility of this compound as a PPG.

One promising avenue is the refinement of the photocleavage process. The proposed mechanism for the photodeprotection of related 2-(2-nitrophenyl)ethoxycarbonyl groups involves a photoinduced β-elimination. tandfonline.com A German patent has identified this compound as a labile reactive group suitable for such applications. google.com Future work could involve detailed mechanistic studies to optimize the wavelength and intensity of light required for cleavage, thereby minimizing potential damage to the substrate.

Furthermore, the development of novel derivatives of this compound could lead to PPGs with tailored properties. By modifying the substituents on the phenyl ring or the ethanol (B145695) side-chain, it may be possible to fine-tune the absorption maximum and quantum yield of the photocleavage reaction. This would allow for greater "chromatic orthogonality," where different protecting groups can be selectively removed by using different wavelengths of light, a concept that has been successfully demonstrated in solid-phase peptide synthesis. acs.org

The synthesis of uronic acid building blocks protected with PPGs and their efficient deprotection using continuous flow photoreactors represents another innovative approach that could be adapted for this compound. rsc.org This technique offers the potential for more controlled and scalable synthetic processes under neutral conditions.

Advanced Computational Approaches for Predictive Modeling

The rational design of new molecules and the prediction of their properties are being revolutionized by advanced computational methods. For this compound, computational chemistry offers a powerful toolkit to explore its potential without the immediate need for extensive and costly laboratory experiments.

A key area for computational investigation is the detailed elucidation of the photouncaging mechanism. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to model the excited-state dynamics of the molecule upon photoirradiation. mdpi.com Such studies can provide invaluable insights into the transition states and intermediates involved in the cleavage of the protecting group, helping to explain the influence of the chloro and nitro substituents on the reaction pathway. mdpi.com Similar computational studies have been successfully applied to other PPGs, such as those based on coumarin (B35378) and 4,5-dimethoxy-2-nitrobenzene, to understand their deactivation behaviors and photocleavage mechanisms. mdpi.comnih.govmdpi.com

Predictive modeling can also be used to guide the design of new derivatives of this compound with enhanced properties. By computationally screening a virtual library of related compounds, researchers can identify candidates with desirable characteristics, such as improved water solubility, faster cleavage kinetics, or absorption at longer wavelengths to minimize cellular damage. nih.gov This approach has been used to design novel near-infrared (NIR) activated PPGs, which are particularly valuable for in vivo applications due to the deeper tissue penetration of NIR light. nih.gov

Exploration of Undiscovered Biological Activities and Targets

While the primary focus on this compound has been its application as a PPG, the broader family of nitrophenyl compounds is known to possess a range of biological activities. This suggests that this compound and its derivatives could have undiscovered therapeutic or agrochemical potential.

Screening for new biological activities is a crucial next step. For instance, many nitrophenol derivatives are used in assays to screen for enzymatic activity, such as esterases, which are relevant for bioplastic degradation. jmb.or.kr This hints at the potential for this compound to interact with specific enzymes. Furthermore, newly synthesized analogues of trimethoxyphenyl-based compounds have shown potent cytotoxic activity against cancer cell lines. nih.gov Given the structural similarities, it would be worthwhile to investigate the anticancer potential of this compound derivatives.

The biological activity of related nitro-compounds, such as N-nitrosodiethanolamine, has been studied, revealing potential genotoxic effects. nih.gov Therefore, any exploration of new biological activities must be accompanied by thorough toxicological profiling to ensure safety. The development of novel silica-phosphonium nanoparticles with antimicrobial and antiviral activities also highlights the potential for incorporating this compound into nanomaterial-based delivery systems to enhance its biological effects or target specific tissues. acs.org

Integration with Combinatorial Chemistry and High-Throughput Screening

The future development of this compound and its applications will be significantly accelerated by its integration with modern drug discovery platforms like combinatorial chemistry and high-throughput screening (HTS).

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. The use of photolabile protecting groups is a key enabling technology for this field, particularly in the context of light-directed, spatially addressable parallel chemical synthesis on solid supports. google.com A German patent explicitly mentions the use of this compound in combinatorial chemistry for the creation of arrays. google.com By systematically varying the substituents on the this compound scaffold, vast libraries of new PPGs can be generated.

These libraries can then be subjected to HTS to identify compounds with optimal properties. For example, a combinatorial library of two-photon photoremovable protecting groups was successfully screened to identify derivatives with enhanced deprotection rates. nih.gov This approach could be directly applied to libraries based on this compound to discover next-generation PPGs.

Furthermore, HTS can be used to screen libraries of compounds derived from or utilizing this compound for novel biological activities. This would involve testing the compounds against a wide range of biological targets, such as enzymes, receptors, and whole cells, to identify potential new therapeutic leads or agrochemical agents.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Chloro-6-nitrophenyl)ethanol?

  • Methodological Answer : A plausible route involves reducing the ketone group of 1-(2-Chloro-6-nitrophenyl)ethanone (CAS 20895-90-3) to an alcohol. Sodium borohydride (NaBH₄) in ethanol or catalytic hydrogenation (e.g., Pd/C, H₂) under mild conditions can achieve this. Post-reduction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Structural confirmation requires NMR and FTIR to verify the hydroxyl group formation .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Due to the nitro and chloro substituents, the compound may exhibit toxicity or reactivity. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation (P261) and skin contact (P262), as recommended for structurally related nitroaromatics . For spills, absorb with inert material (e.g., diatomaceous earth) and neutralize with 10% sodium bicarbonate before disposal .

Q. How can this compound be purified effectively?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (70:30 v/v) is effective for removing polar impurities. For non-polar byproducts, use vacuum distillation (if thermally stable) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Confirm purity via GC-MS or HPLC-UV (λ = 254 nm) .

Advanced Research Questions

Q. How can vaporization enthalpies of this compound be calculated computationally?

  • Methodological Answer : Apply the "centerpiece" thermodynamic framework, which combines group contribution methods with quantum mechanical calculations (e.g., DFT/B3LYP/6-311+G(d,p)). For validation, compare results with experimental data from differential scanning calorimetry (DSC). This approach successfully predicted vaporization enthalpies for 2-(phenyl-amino)ethanol derivatives (±5% error) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identify hydroxyl (O-H stretch ~3300 cm⁻¹), nitro (asymmetric NO₂ stretch ~1520 cm⁻¹), and C-Cl (750 cm⁻¹) groups .
  • NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 7.5–8.2 ppm, split due to nitro and chloro substituents) and ethanol CH₂ groups (δ 3.6–4.0 ppm). ¹³C NMR confirms aromatic carbons and the ethanol backbone .
  • Mass Spectrometry : Electron ionization (EI-MS) typically yields fragments at m/z 199 (M⁺-Cl) and 153 (M⁺-NO₂), consistent with nitroaromatic cleavage patterns .

Q. How should researchers resolve contradictions in thermodynamic data for nitroaromatic ethanol derivatives?

  • Methodological Answer : Implement iterative data triangulation:

Cross-validate sources : Compare experimental results (e.g., DSC, calorimetry) with computational models (e.g., Gaussian, COSMO-RS).

Assess methodological bias : Ensure studies use consistent purity standards (≥98% by HPLC) and calibration protocols.

Contextualize outliers : For example, vapor pressure discrepancies may arise from differences in sample degassing or humidity control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.